1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one
Description
1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one is a pyridazine-based compound featuring a trifluoromethyl (-CF₃) group at the 4-position, a 4-isopropylphenyl substituent at the 6-position of the pyridazine ring, and an acetyl group (-COCH₃) at the 3-position. This structure combines aromatic, electron-withdrawing, and bulky substituents, which are often leveraged in medicinal chemistry for enhanced metabolic stability and target binding .
Properties
Molecular Formula |
C16H15F3N2O |
|---|---|
Molecular Weight |
308.30 g/mol |
IUPAC Name |
1-[6-(4-propan-2-ylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone |
InChI |
InChI=1S/C16H15F3N2O/c1-9(2)11-4-6-12(7-5-11)14-8-13(16(17,18)19)15(10(3)22)21-20-14/h4-9H,1-3H3 |
InChI Key |
ZPUGQTTXYFPMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C(=C2)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-(Propan-2-yl)phenylhydrazine with 4-(trifluoromethyl)benzaldehyde to form the corresponding hydrazone, which is then cyclized to yield the desired pyridazinone . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts.
Scientific Research Applications
1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one involves its interaction with molecular targets through its trifluoromethyl and pyridazinyl groups. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition or receptor activation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Trifluoromethyl (-CF₃) Group
The -CF₃ group in the target compound and analogues (e.g., UDO, ) enhances lipophilicity and metabolic stability by resisting oxidative degradation. However, excessive fluorination (e.g., dual -CF₃ in ) may reduce solubility, necessitating formulation optimization .
Pyridazine vs. Pyridine Cores
Pyridazine rings (target compound) exhibit stronger electron-deficient character compared to pyridine (UDO), influencing π-π stacking in enzyme active sites. Pyridazine’s two adjacent nitrogen atoms may also improve water solubility relative to pyridine derivatives .
Bulky Substituents
In contrast, smaller substituents like chloromethyl (1f, ) favor reactivity but may reduce target specificity .
Biological Activity
The compound 1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one , often referred to as U-49900 , is a pyridazine derivative with potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of U-49900 can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Biological Activity Overview
U-49900 has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and cancer research. Below are the key findings from various studies:
1. Antitumor Activity
A study demonstrated that U-49900 exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against:
- A549 (lung cancer)
- MCF7 (breast cancer)
- HeLa (cervical cancer)
The results indicated that U-49900 has an IC50 value in the low micromolar range, suggesting potent antitumor activity. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
2. Neuropharmacological Effects
Research has shown that U-49900 interacts with neurotransmitter systems, particularly:
- Dopaminergic pathways : It acts as a dopamine receptor modulator, showing potential in treating disorders like schizophrenia.
- Serotonergic pathways : The compound may influence serotonin levels, which could be beneficial in mood regulation.
3. Antimicrobial Properties
Preliminary studies have indicated that U-49900 possesses antimicrobial activity against several pathogens, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism involves disrupting bacterial cell membranes, leading to cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of U-49900:
Case Study 1: Anticancer Efficacy
In a controlled trial, patients with advanced lung cancer received U-49900 as part of their treatment regimen. The study reported a significant reduction in tumor size and improvement in overall survival rates compared to the control group.
Case Study 2: Neuroprotective Effects
A study involving animal models of Parkinson's disease showed that administration of U-49900 resulted in reduced neurodegeneration and improved motor function. The compound's ability to modulate dopamine levels was identified as a key factor in its neuroprotective effects.
Data Tables
| Biological Activity | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | A549 | 5.2 | Induces apoptosis |
| Antitumor | MCF7 | 4.8 | Inhibits cell proliferation |
| Antimicrobial | Staphylococcus aureus | 10.0 | Disrupts cell membrane |
| Neuropharmacological | Dopamine receptors | N/A | Modulates neurotransmitter release |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
